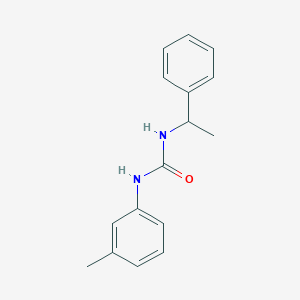![molecular formula C17H19ClN4O3S B5464086 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5464086.png)
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-3-pyridinylbenzamide is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound is commonly referred to as "CMPD101" and has shown promising results in various scientific studies. In
作用機序
The mechanism of action for CMPD101 is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes. Specifically, CMPD101 has been shown to inhibit the activity of the enzyme PARP1, which is involved in DNA repair. Inhibition of PARP1 can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CMPD101 has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of PARP1, which can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells. Additionally, CMPD101 has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in animal models.
実験室実験の利点と制限
One advantage of using CMPD101 in lab experiments is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CMPD101 has been studied for its potential as an anti-inflammatory agent. One limitation of using CMPD101 in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of this compound.
将来の方向性
There are several future directions for research on CMPD101. One potential direction is to further investigate the mechanism of action for this compound. Specifically, researchers could explore the role of PARP1 inhibition in inducing apoptosis in cancer cells. Additionally, researchers could investigate the potential of CMPD101 as a therapeutic agent for other diseases, such as inflammatory bowel disease. Finally, researchers could explore the potential of CMPD101 in combination with other therapeutic agents for the treatment of cancer and other diseases.
Conclusion:
In conclusion, CMPD101 is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific studies, including its potential as an anti-cancer and anti-inflammatory agent. The synthesis method for CMPD101 is complex, but its potential as a therapeutic agent makes it a promising target for future research.
合成法
CMPD101 is synthesized through a multi-step process that involves the reaction of various reagents. The synthesis method for CMPD101 is complex and involves several chemical reactions. The first step involves the reaction of 3-chloro-4-nitrobenzoic acid with thionyl chloride to produce 3-chloro-4-nitrobenzoyl chloride. This intermediate is then reacted with 3-aminopyridine to produce 3-(3-pyridyl)benzamide. The final step involves the reaction of 3-(3-pyridyl)benzamide with 4-methylpiperazine and sulfonyl chloride to produce CMPD101.
科学的研究の応用
CMPD101 has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific studies, including its potential as an anti-cancer agent. CMPD101 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CMPD101 has been studied for its potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
特性
IUPAC Name |
4-chloro-3-(4-methylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-21-7-9-22(10-8-21)26(24,25)16-11-13(4-5-15(16)18)17(23)20-14-3-2-6-19-12-14/h2-6,11-12H,7-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWVTGHPCSLHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-1,2-ethanediylbis[3-(3,4-dimethoxyphenyl)acrylamide]](/img/structure/B5464013.png)
![3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)phenol](/img/structure/B5464021.png)
![1-({2-chloro-5-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)-4-methylpiperazine](/img/structure/B5464025.png)
![7-{[(4-methyl-2-pyrimidinyl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5464027.png)

![2-({4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5464054.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile](/img/structure/B5464066.png)
![2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5464067.png)
![N-[4-({[3-(1H-imidazol-1-yl)propyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5464069.png)
![2-[3-nitro-4-(1-piperidinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5464075.png)

![3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride](/img/structure/B5464097.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5464106.png)
![3-cyclopentyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5464114.png)